molecular formula C25H22N6 B1662814 LDN193189 CAS No. 1062368-24-4

LDN193189

Cat. No.: B1662814
CAS No.: 1062368-24-4
M. Wt: 406.5 g/mol
InChI Key: CDOVNWNANFFLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-193189 is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting activin receptor-like kinase 2 (ALK2) and activin receptor-like kinase 3 (ALK3). It has been widely used in scientific research to study BMP signaling pathways and their roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

LDN-193189 is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with specific temperature and pH controls to ensure the desired product yield .

Industrial Production Methods

While detailed industrial production methods for LDN-193189 are not widely published, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

LDN-193189 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Scientific Research Applications

LDN-193189 has a wide range of scientific research applications, including:

Mechanism of Action

LDN-193189 exerts its effects by selectively inhibiting BMP type I receptors, specifically ALK2 and ALK3. The compound binds to these receptors and prevents the phosphorylation of downstream targets such as Smad1, Smad5, and Smad8. This inhibition disrupts BMP signaling pathways, leading to altered cellular responses and biological effects .

Comparison with Similar Compounds

LDN-193189 is often compared with other BMP inhibitors, such as dorsomorphin and its derivatives. While dorsomorphin also inhibits BMP signaling, LDN-193189 is more selective and potent, with higher specificity for ALK2 and ALK3. Other similar compounds include:

LDN-193189’s unique selectivity and potency make it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

LDN193189 is a potent and selective inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting the activin-like kinase receptors ALK2 and ALK3. This compound has garnered significant attention in biomedical research due to its diverse biological activities and potential therapeutic applications.

This compound functions by inhibiting BMP type I receptors, which are crucial for BMP signaling—a pathway involved in various physiological processes including development, tissue homeostasis, and repair. The compound exhibits an IC50 of 5 nM for ALK2 and 30 nM for ALK3, demonstrating its high potency. Notably, this compound shows over 200-fold selectivity for BMP signaling compared to TGF-β signaling pathways .

Inhibition of BMP Signaling

Inhibition of BMP signaling by this compound has been shown to have profound effects on various cell types:

  • Stem Cells : In ischemia-induced multipotent stem cells (iSCs), this compound induces irreversible morphological changes and promotes differentiation into neural stem/progenitor cell-like cells. This differentiation is characterized by upregulation of neural lineage-related genes and proteins while downregulating mesenchymal markers .
  • Cancer Metastasis : In vivo studies using nude mice have indicated that systemic treatment with this compound can enhance metastasis in breast cancer models. Mice treated with the compound exhibited increased numbers and sizes of metastases, suggesting a complex interaction between cancer cells and the bone microenvironment .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
ALK2/ALK3 Inhibition Potent inhibition with IC50 values of 5 nM (ALK2) and 30 nM (ALK3).
Neural Differentiation Induces differentiation of iSCs into NSPC-like cells, promoting neurogenesis.
Cancer Metastasis Enhances metastasis development in breast cancer models via altered interactions with bone environment.
Myostatin Inhibition Promotes contractile activity in muscle cells, indicating potential applications in muscle disorders.
Colorectal Cancer Treatment Induces apoptosis in colorectal cancer cells by inhibiting autocrine BMP-4 signaling.

Detailed Research Findings

  • Neural Stem Cell Induction : A study demonstrated that this compound-treated iSCs showed a gene expression profile similar to that of neural stem/progenitor cells (NSPCs). These cells exhibited electrophysiological properties characteristic of functional neurons, suggesting potential applications in stroke recovery therapies .
  • Pro-Metastatic Effects : In animal models, this compound treatment resulted in a significant increase in both the incidence and size of metastases from breast cancer cells. This finding highlights the drug's unexpected role in promoting metastasis, which may be linked to its effects on the bone microenvironment .
  • Inhibition of Myostatin Signaling : Research indicated that this compound could enhance muscle cell contractility, presenting opportunities for treating muscle-wasting conditions .
  • Colorectal Cancer Applications : In colorectal cancer studies, this compound was shown to inhibit cell proliferation and induce apoptosis through BMP signaling pathways, marking it as a promising candidate for targeted therapy against this malignancy .

Properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVNWNANFFLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147553
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-24-4
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LDN-193189
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LDN-193189
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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